

5-Nitrobenzo[d]isothiazol-3-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitrobenzo[d]isothiazol-3-amine

Cat. No.: B3430556

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **5-Nitrobenzo[d]isothiazol-3-amine**

Abstract

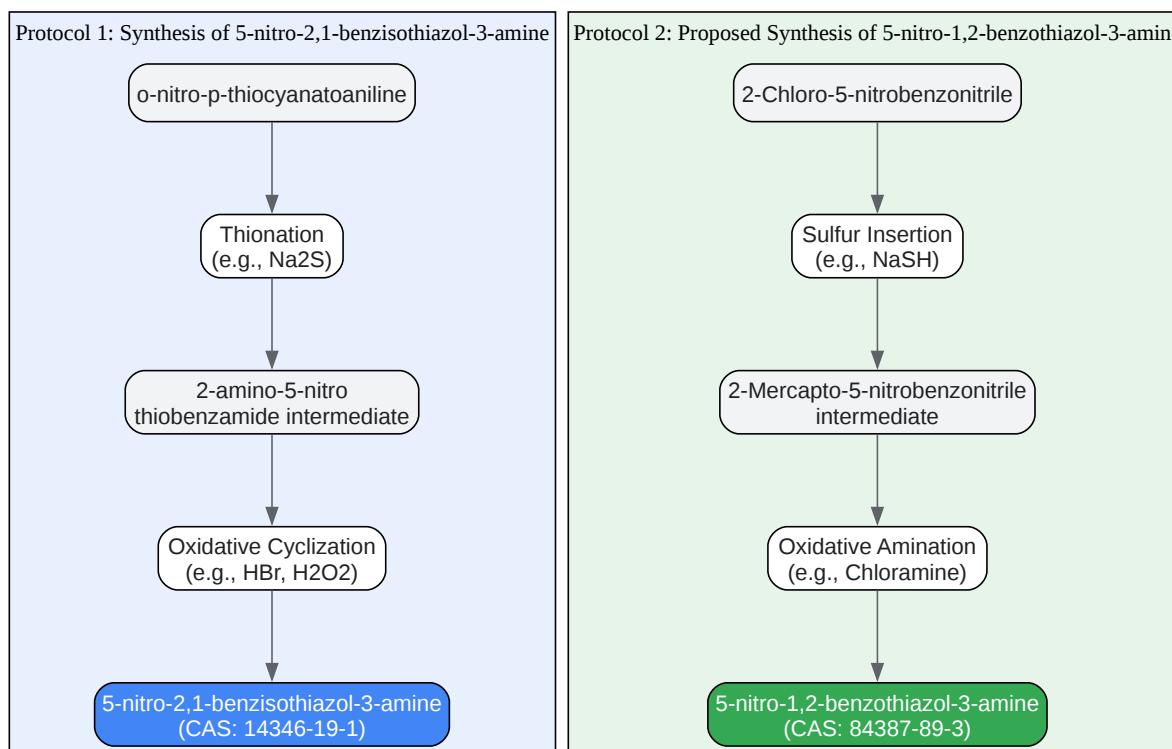
5-Nitrobenzo[d]isothiazol-3-amine is a pivotal heterocyclic compound, distinguished by its nitro-functionalized benzisothiazole core. This molecule serves as a versatile scaffold in medicinal chemistry and a key intermediate in the synthesis of dyestuffs. The inherent chemical functionalities—a nucleophilic amino group, a heterocyclic isothiazole ring, and an electron-deficient aromatic system—provide a rich landscape for chemical modification and application development. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and emerging applications, with a primary focus on the 5-nitro-1,2-benzothiazol-3-amine isomer, which has garnered significant interest in drug discovery. We aim to provide researchers, chemists, and drug development professionals with field-proven insights and robust protocols to effectively utilize this compound in their work.

Chemical Identity and Isomerism

A critical point of clarification for researchers is the existence of two primary constitutional isomers, which differ in the arrangement of the nitrogen and sulfur atoms within the five-membered ring. This distinction is crucial as it affects the compound's electronic properties, reactivity, and biological activity.

- 5-nitro-1,2-benzothiazol-3-amine (CAS: 84387-89-3): This isomer is frequently documented in medicinal chemistry literature and is the focus of this guide.[\[1\]](#)
- 5-nitro-2,1-benzisothiazol-3-amine (CAS: 14346-19-1): This isomer is notable for its application as a diazonium salt precursor in the dye industry.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Figure 1: Comparison of the two primary isomers of **5-Nitrobenzo[d]isothiazol-3-amine**.


Core Physicochemical Properties

The following table summarizes the key physicochemical properties, primarily for the 1,2-benzothiazol isomer (CAS: 84387-89-3), unless otherwise noted.

Property	Value	Source(s)
IUPAC Name	5-nitro-1,2-benzothiazol-3-amine	[1]
CAS Number	84387-89-3	[1]
Synonyms	3-Amino-5-nitrobenzisothiazole; 3-Amino-5-nitrobenzo[d]isothiazole	[1]
Molecular Formula	C ₇ H ₅ N ₃ O ₂ S	[1] [2]
Molecular Weight	195.20 g/mol	[1] [2]
Appearance	Orange to red powder	
Melting Point	250 °C (decomposes)	[5]
Boiling Point	316.5 - 418.8 °C (Predicted)	[2]
pKa (Predicted)	5.13 - 6.54	[2]
Storage	Room temperature or 2-8°C, sealed, in a dry, dark place	[2]

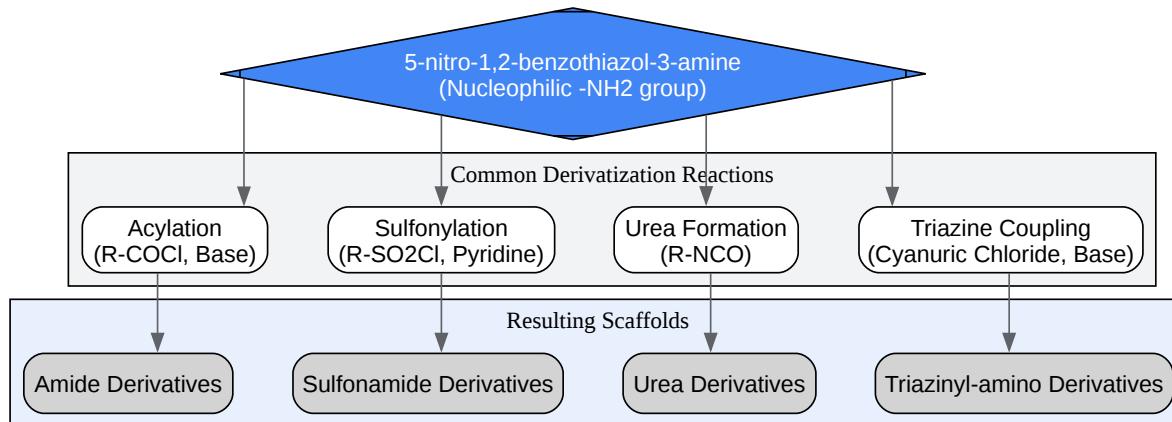
Synthesis and Manufacturing Protocols

The synthesis of these isomers requires distinct strategic approaches. For the 2,1-isomer, a documented pathway exists for industrial applications. For the medicinally relevant 1,2-isomer, a plausible route can be designed based on established heterocyclic chemistry principles.

[Click to download full resolution via product page](#)

Figure 2: High-level workflows for the synthesis of the two key isomers.

Experimental Protocol: Synthesis of 5-nitro-2,1-benzisothiazol-3-amine


This protocol is adapted from methodologies described for the production of dye intermediates.

[3]

- **Thionation:** To a stirred solution of o-nitro-p-thiocyanatoaniline (1.0 eq) in a suitable solvent such as ethanol, add sodium sulfide (Na_2S , 1.1 eq) portion-wise at room temperature.
 - **Causality:** The sulfide anion acts as a sulfur source, converting the thiocyanate group into a thioamide functionality, which is the direct precursor for cyclization.
- **Reaction Monitoring:** Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Cyclization:** Upon completion, cool the reaction mixture to 0-5°C and add an oxidizing agent, such as a solution of hydrogen bromide and hydrogen peroxide, dropwise.
 - **Causality:** The oxidant facilitates the intramolecular cyclization via an electrophilic sulfur species, forming the isothiazole ring. The acidic conditions promote the reaction.
- **Workup:** Allow the mixture to warm to room temperature and stir for several hours. The product typically precipitates from the solution.
- **Purification:** Filter the solid product, wash thoroughly with water to remove inorganic salts, and then with cold ethanol. Dry under vacuum to yield 5-nitro-2,1-benzisothiazol-3-amine.

Chemical Reactivity and Derivatization

The synthetic utility of 5-nitro-1,2-benzothiazol-3-amine stems primarily from the nucleophilic character of its exocyclic amino group at the 3-position. This site is readily derivatized, allowing for the construction of diverse molecular libraries for screening.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitro-2,1-benzisothiazol-3-amine - Protheragen [protheragen.ai]
- 3. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-AMINO-5-NITRO-2,1-BENZISOTHIAZOLE CAS#: 14346-19-1 [m.chemicalbook.com]
- To cite this document: BenchChem. [5-Nitrobenzo[d]isothiazol-3-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3430556#5-nitrobenzo-d-isothiazol-3-amine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com